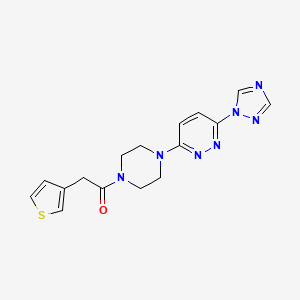1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone
CAS No.: 1797160-30-5
Cat. No.: VC4388806
Molecular Formula: C16H17N7OS
Molecular Weight: 355.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1797160-30-5 |
|---|---|
| Molecular Formula | C16H17N7OS |
| Molecular Weight | 355.42 |
| IUPAC Name | 2-thiophen-3-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H17N7OS/c24-16(9-13-3-8-25-10-13)22-6-4-21(5-7-22)14-1-2-15(20-19-14)23-12-17-11-18-23/h1-3,8,10-12H,4-7,9H2 |
| Standard InChI Key | JKYYRODKBPCOAU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CSC=C4 |
Introduction
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule featuring multiple heterocyclic rings, including a 1,2,4-triazole, pyridazine, piperazine, and a thiophene moiety. This structure suggests potential applications in medicinal chemistry, particularly due to the presence of triazole and pyridazine rings, which are known for their antimicrobial and anticancer properties.
Synthesis and Chemical Reactions
The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone would involve multi-step organic reactions. These might include:
-
Condensation Reactions: Involving the reaction of a pyridazine-triazole-piperazine intermediate with thiophene-3-yl acetic acid or its derivatives.
-
Nucleophilic Substitution: Utilizing the piperazine ring as a nucleophile to form the desired ethanone linkage.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be used to confirm the structure of the synthesized compound.
Biological Activity and Mechanism of Action
Compounds with triazole and pyridazine rings are known for their diverse biological activities, including antimicrobial and anticancer effects. The mechanism of action typically involves interaction with enzymes or receptors involved in disease pathways. For instance, triazoles can inhibit fungal cytochrome P450 enzymes, leading to cell death in pathogenic fungi. Additionally, they may interfere with DNA synthesis or repair mechanisms in cancer cells.
Safety Concerns and Hazards
While specific safety data for 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is not available, compounds with similar structures may exhibit toxicity due to their biological activity. Handling should be done with caution, following standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume